

Application of WS5 in Food Science Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: WS5

Cat. No.: B8803407

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Introduction

WS5, chemically known as N-((ethoxycarbonyl)methyl)-p-menthane-3-carboxamide, is a potent synthetic cooling agent increasingly utilized in the food industry.[1] Derived from menthol, it offers an intense and prolonged cooling sensation, primarily perceived on the roof of the mouth and the back of the tongue, without the characteristic minty aroma or taste associated with menthol.[2][3] Its high stability under varying pH and temperature conditions, including heat resistance up to 200°C, makes it a versatile ingredient for a wide range of food and beverage applications.[4][5] This document provides detailed application notes and protocols for the use of **WS5** in food science research, focusing on its sensory properties, formulation considerations, and interaction with sensory receptors.

Data Presentation

Comparative Cooling Intensity of WS5

Cooling Agent	Relative Cooling Intensity (vs. Menthol)	Primary Sensation Area
Menthol	1x	General oral cavity, minty flavor
WS3	~1.5x	Front of the mouth and tongue
WS5	~3-4x	Roof of the mouth and back of the tongue
WS23	~1.5x	Front of the mouth, clean cooling sensation

Source:[1]

Recommended Usage Levels of WS5 in Food Products

Food Product Category	Minimum Recommended Level (ppm)	Maximum Recommended Level (ppm)
Beverages	10	100
Chewing Gum	1000	15000
Hard Candies	100	3000
Chocolate	50	500
Dairy Products	30	300

Source:[1]

Experimental Protocols

Protocol 1: Sensory Evaluation of WS5 in a Beverage Matrix

Objective: To determine the sensory profile and consumer acceptance of a beverage containing varying concentrations of **WS5**.

Materials:

- Base beverage (e.g., lemonade, iced tea)
- **WS5** (food grade, powder or liquid form)
- Propylene Glycol (PG) or Ethanol (for dissolving **WS5** powder)
- Trained sensory panel (n=10-15) or consumer panel (n=50-100)
- Standard sensory evaluation booths with controlled lighting and temperature
- Coded sample cups
- Water and unsalted crackers for palate cleansing
- Sensory evaluation software or ballots

Procedure:

- Sample Preparation:
 - If using **WS5** powder, prepare a stock solution by dissolving it in PG or ethanol. For example, create a 1% (w/v) stock solution.
 - Prepare beverage samples with different concentrations of **WS5** (e.g., 0 ppm - control, 15 ppm, 30 ppm, 50 ppm).
 - Ensure all samples are at a consistent serving temperature (e.g., 4°C).
 - Pour equal volumes of each sample into coded cups.
- Sensory Evaluation:
 - Provide panelists with a set of coded samples in a randomized order.
 - Instruct panelists to rinse their mouths with water and eat a cracker before evaluating the first sample and between each subsequent sample.

- Panelists should evaluate each sample for the following attributes on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely) or a labeled magnitude scale:
 - Cooling Intensity
 - Time to Onset of Cooling
 - Duration of Cooling
 - Sweetness
 - Sourness
 - Bitterness
 - Overall Liking
- For descriptive analysis with a trained panel, use a line scale to rate the intensity of specific attributes.
- Data Analysis:
 - Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between samples.
 - Generate spider web plots for descriptive analysis data to visualize the sensory profiles.

Protocol 2: Incorporation of WS5 into a Hard Candy Formulation

Objective: To develop a hard candy with a noticeable and pleasant cooling sensation using **WS5**.

Materials:

- Sucrose
- Corn syrup

- Water
- Citric acid
- Flavoring oil
- **WS5** (food grade)
- Candy thermometer
- Cooking pot
- Molds

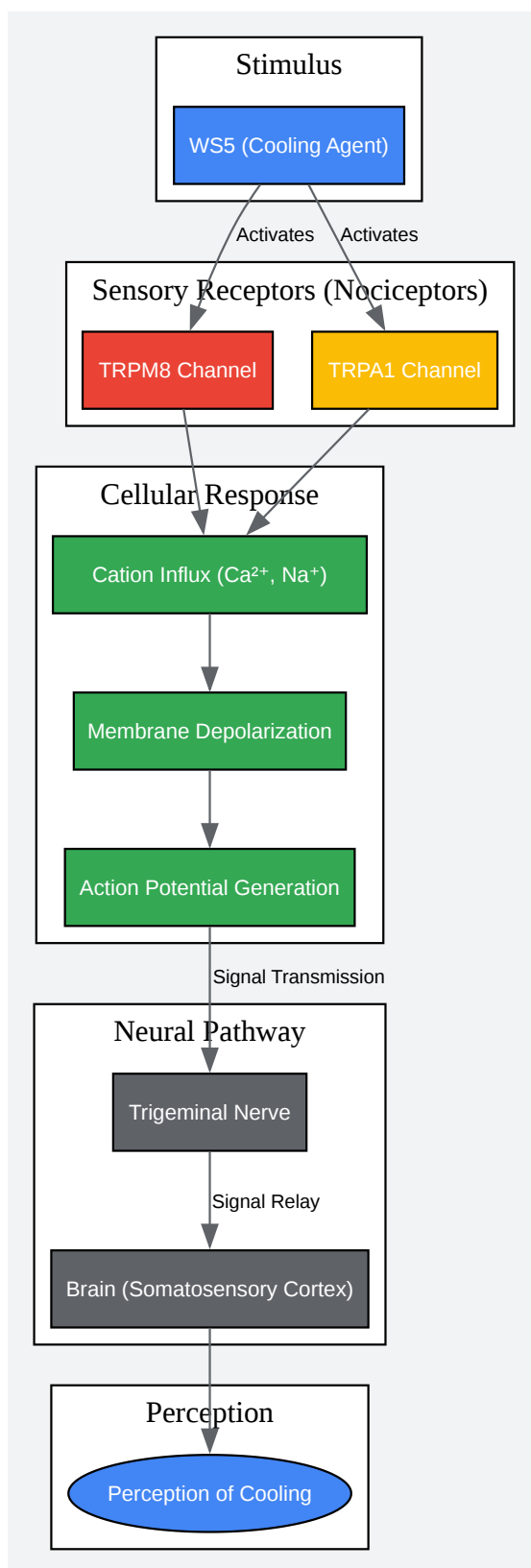
Procedure:

- Candy Base Preparation:
 - In a pot, combine sucrose, corn syrup, and water.
 - Heat the mixture to a hard-crack stage (149-154°C), stirring occasionally.
 - Remove from heat.
- Incorporation of Additives:
 - Allow the candy mass to cool slightly (to around 135-140°C).
 - Add citric acid and flavoring oil and stir gently to combine.
 - Add the desired amount of **WS5** (e.g., 200 ppm) and stir thoroughly to ensure even distribution. Due to its high heat stability, **WS5** can be added at this stage.[4]
- Molding and Cooling:
 - Carefully pour the hot candy mixture into molds.
 - Allow the candies to cool completely at room temperature.

- Once hardened, remove the candies from the molds and wrap them individually.

Mandatory Visualization

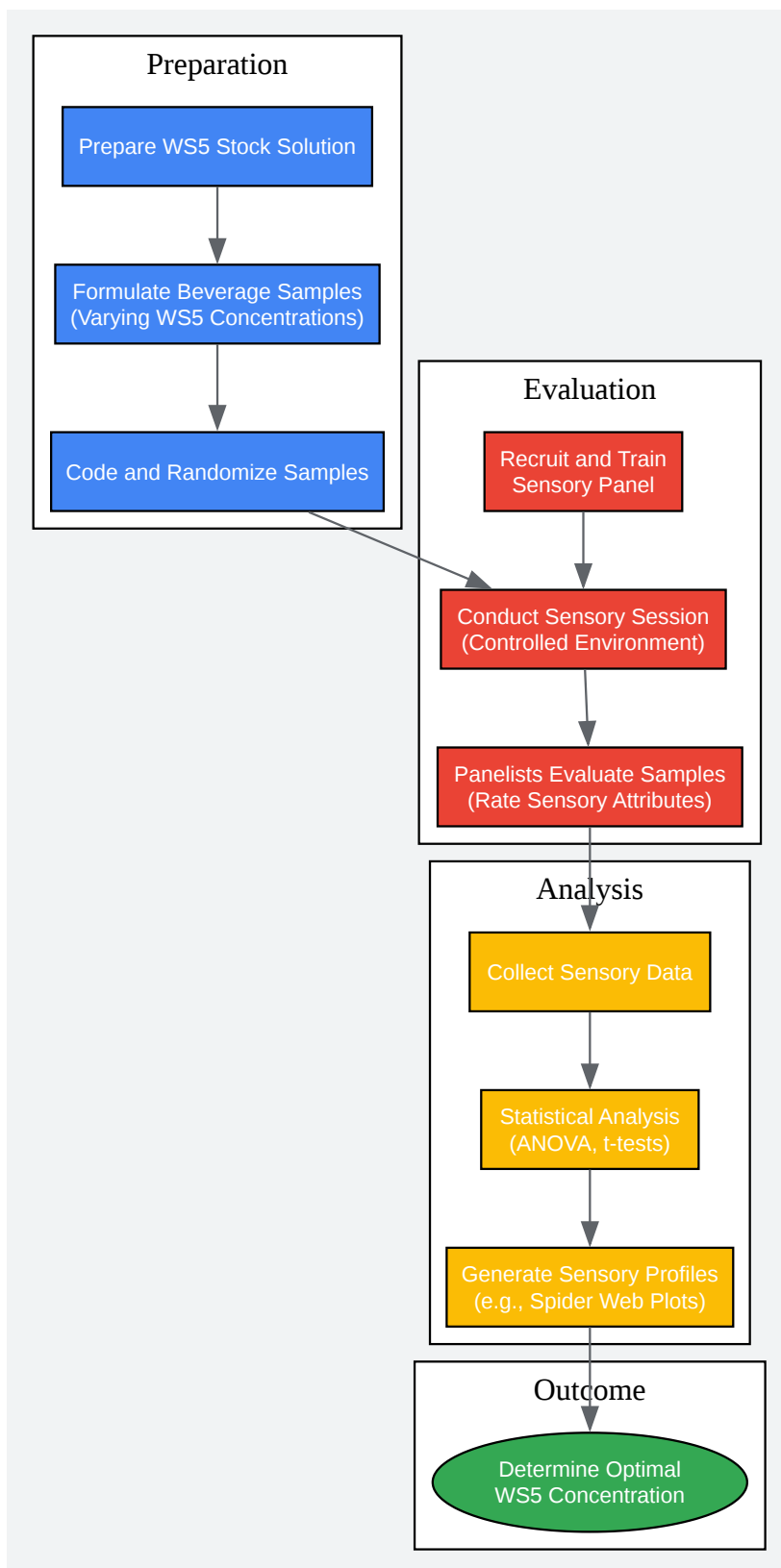
Signaling Pathway of WS5-Induced Cooling Sensation



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Caption: Signaling pathway of **WS5**-induced cooling sensation via TRPM8 and TRPA1 activation.

Experimental Workflow for Sensory Evaluation of WS5 in a Beverage



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Caption: Workflow for the sensory evaluation of **WS5** in a beverage formulation.

Conclusion

WS5 is a highly effective and versatile cooling agent with significant potential in food science research and product development. Its intense, long-lasting cooling effect, coupled with its lack of flavor and odor, allows for the creation of novel sensory experiences in a variety of food matrices. The provided protocols offer a starting point for researchers to explore the application of **WS5** and to develop innovative food products that meet consumer demand for new and exciting sensory profiles. Further research into the interaction of **WS5** with other food components and its impact on physicochemical properties will continue to expand its application in the food industry.

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- To cite this document: BenchChem. [Application of WS5 in Food Science Research: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8803407#application-of-ws5-in-food-science-research]

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